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Compound of Interest

Compound Name: Carbonyl sulfide

Cat. No.: B1216135

Application Notes and Protocols

Carbonyl sulfide (COS), a linear triatomic molecule (O=C=S), is emerging as a critical
specialty gas in the semiconductor manufacturing industry.[1] Its unique chemical properties,
including thermal stability at room temperature and selective reactivity at elevated
temperatures, make it a valuable tool for atomic-scale precision in various fabrication
processes.[1] High-purity carbonyl sulfide, typically exceeding 99.999%, is essential as
impurities can significantly impact the performance and yield of semiconductor devices.[2]

Key Applications:

o Surface Passivation of 11lI-V Semiconductors: A significant application of COS is in the
formation of ultrathin sulfide passivation layers on IlI-V semiconductor surfaces, such as
Gallium Arsenide (GaAs) and Indium Phosphide (InP).[1] This treatment is crucial for
suppressing surface oxidation and reducing Fermi-level pinning, which in turn enhances
device reliability.[1] The use of COS in ALD processes at institutions like imec has been
shown to reduce surface oxidation by as much as 90%, leading to improved device yields.[3]

e Precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD): COS
serves as a sulfur source in ALD and CVD processes, which are fundamental techniques for
depositing thin films.[1][4][5] It is particularly useful for the synthesis of transition metal
dichalcogenides (TMDs) like MoS2 and WSz, which are key materials for next-generation 2D
electronics.[1] Its low thermal decomposition temperature (around 150°C) makes it
compatible with temperature-sensitive substrates.[1]
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» Dopant Source: In the production of silicon carbide (SiC) and gallium nitride (GaN) films,
COS is utilized as a sulfur source for n-type doping.[1][3] This allows for precise control over
the incorporation of sulfur to achieve the desired electrical conductivity in the semiconductor
material.[1]

o Etching Agent: In plasma etching processes, COS is used as an additive gas.[6][7] It
contributes to more anisotropic etch profiles and improves selectivity. For instance, adding a
small percentage of COS to an oxygen plasma for etching amorphous carbon layers can
improve the top/bottom opening ratio by approximately 37%.[8] The sulfur from COS forms a
passivation layer on the sidewalls of etched features, protecting them from oxygen radicals
and preventing undesirable bowing.[6][8]

Quantitative Data Summary:

Application Process Key Parameters Observed Results
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Layer Etching )
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Experimental Protocols:

1. Protocol for Surface Passivation of Ill-V Substrates using COS in ALD

This protocol describes a general procedure for the surface passivation of a GaAs substrate
using carbonyl sulfide in an Atomic Layer Deposition (ALD) system.

Materials:

GaAs wafer

High-purity carbonyl sulfide (COS) gas (99.999%+)

High-purity nitrogen (N2) gas (for purging)

ALD reactor

Procedure:

e Substrate Preparation:

o

Clean the GaAs wafer using a standard solvent cleaning procedure (e.g., acetone,
isopropanol, deionized water).

o

Perform a native oxide etch using a suitable solution (e.g., diluted HCI or NH4aOH).

[¢]

Rinse with deionized water and dry with N2z gas.

[e]

Immediately load the substrate into the ALD reactor load-lock.

e ALD Process:

o Transfer the substrate into the main ALD chamber.

o Heat the substrate to the desired deposition temperature (e.g., 150-300°C). The low
thermal decomposition temperature of COS allows for a relatively low process
temperature.[1]

o Cycle 1.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1216135?utm_src=pdf-body
https://www.benchchem.com/product/b1216135?utm_src=pdf-body
https://www.asiaisotopeintl.com/blog/carbonyl-sulfide-cos-driving-innovation-in-semiconductor-fabrication-and-specialty-gas-applications
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216135?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

» Pulse A (Metal Precursor): Pulse the appropriate metal precursor (e.g., a precursor for
Ga or a high-k dielectric) into the chamber for a set duration (e.g., 0.1 - 1.0 seconds).

» Purge 1: Purge the chamber with N2 gas to remove any unreacted precursor and
byproducts (e.g., 5-20 seconds).

» Pulse B (COS): Pulse COS gas into the chamber for a set duration (e.g., 0.5- 2.0
seconds). The COS will react with the surface to form a sulfide layer.

» Purge 2: Purge the chamber with N2 gas to remove unreacted COS and any gaseous
byproducts (e.g., 10-30 seconds).

o Repeat Cycles: Repeat the ALD cycle until the desired film thickness is achieved.

e Post-Deposition:

o Cool down the substrate under an inert N2 atmosphere.

o Remove the substrate from the reactor.

o Characterize the passivated surface using techniques such as X-ray Photoelectron
Spectroscopy (XPS) to confirm the presence of the sulfide layer and reduction of oxides,
and electrical measurements to assess device performance.

2. Protocol for Amorphous Carbon Layer (ACL) Etching with a COS/Oz Plasma

This protocol outlines a general procedure for anisotropically etching an amorphous carbon
layer using a plasma-enhanced reactive ion etching (RIE) system with a carbonyl sulfide and
oxygen gas mixture.[8][9]

Materials:

o Wafer with a patterned amorphous carbon layer to be etched.

e High-purity carbonyl sulfide (COS) gas.

o High-purity oxygen (Oz) gas.
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e Reactive lon Etcher (RIE).

Procedure:

o System Preparation:

o Ensure the RIE chamber is clean and has reached its base pressure.

o Load the wafer onto the chuck and ensure good thermal contact.

e Etching Process:

o Set the process parameters:

RF Power: Typically in the range of 100-1000 W, depending on the etcher configuration.
[°]

Pressure: Maintain a low pressure, for example, 20 mTorr.[9]

Gas Flow Rates: Introduce O:2 at a flow rate of approximately 200 sccm and COS at a
flow rate corresponding to 5% of the total gas mixture.[8][9]

Substrate Temperature: Can be maintained at room temperature (e.g., 300 K).[9]

o Ignite the plasma and etch for the predetermined time required to clear the amorphous
carbon layer.

e Process Completion:

o Turn off the RF power and gas flows.

o Vent the chamber and unload the wafer.

e Analysis:

o Analyze the etch profile using a Scanning Electron Microscope (SEM) to verify the
anisotropy and the opening ratio of the etched features.
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Visualizations:
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Caption: Workflow for surface passivation of a GaAs substrate using COS in an ALD system.
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Caption: Logical relationship of COS addition in plasma etching processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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